N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride
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Overview
Description
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a piperidine ring, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride typically involves multiple steps. The process begins with the formation of the benzodiazole ring, followed by the introduction of the piperidine ring and the acetamide group. Common reagents used in these reactions include benzylamine, piperidine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods may also incorporate purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to specific sites on proteins, modulating their activity and influencing cellular pathways. This compound may also affect signal transduction processes by altering the phosphorylation states of key proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide
- N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrobromide
Uniqueness
Compared to similar compounds, N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific stereochemistry of the molecule contributes to its distinct biological activity and interaction with molecular targets.
Properties
Molecular Formula |
C15H21ClN4O2 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-benzimidazol-2-yl]piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-9(21)17-12-5-6-16-7-11(12)15-18-13-4-2-3-10(8-20)14(13)19-15;/h2-4,11-12,16,20H,5-8H2,1H3,(H,17,21)(H,18,19);1H/t11-,12+;/m0./s1 |
InChI Key |
XZIVBFDOSISGAE-ZVWHLABXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCNC[C@@H]1C2=NC3=C(C=CC=C3N2)CO.Cl |
Canonical SMILES |
CC(=O)NC1CCNCC1C2=NC3=C(C=CC=C3N2)CO.Cl |
Origin of Product |
United States |
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